2-(4-(Difluoromethoxy)phenyl)propanoic acid
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Overview
Description
2-(4-(Difluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-(Difluoromethoxy)benzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 1-(4-(Difluoromethoxy)phenyl)propan-1-ol.
Oxidation: The alcohol is then oxidized to this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
2-(4-(Difluoromethoxy)phenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It serves as a tool for studying biological pathways and mechanisms.
Industrial Applications: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)propanoic acid
- 2-(4-Fluorophenyl)propanoic acid
- 2-(4-Chlorophenyl)propanoic acid
Uniqueness
2-(4-(Difluoromethoxy)phenyl)propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-(4-(Difluoromethoxy)phenyl)propanoic acid, also known as 3-[4-(difluoromethoxy)phenyl]propanoic acid, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This compound's unique structure, characterized by a difluoromethoxy group attached to a phenyl ring, influences its interactions with biological targets, making it a subject of various studies.
- Molecular Formula : C11H12F2O3
- Molecular Weight : 216.18 g/mol
The difluoromethoxy group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological membranes. The presence of the carboxylic acid functionality allows for nucleophilic substitutions and electrophilic aromatic substitutions, which are crucial for its biological activity.
Research indicates that compounds similar to this compound often exert their biological effects by modulating the cyclooxygenase (COX) pathways involved in inflammation and pain. The inhibition of COX-1 and COX-2 enzymes is a primary mechanism through which these compounds can alleviate pain and reduce inflammation.
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models.
Table 1: Summary of Biological Activity Studies
Analgesic Effects
The analgesic properties of this compound have been linked to its ability to modulate pain pathways. In animal models, it has shown effectiveness comparable to traditional NSAIDs in reducing pain responses.
Case Studies
- In Vitro Studies : A study conducted on human cell lines demonstrated that treatment with this compound led to a marked decrease in the expression of inflammatory markers (IL-1β, IL-6). The compound was shown to inhibit the activity of NF-kB, a transcription factor involved in inflammatory responses.
- Animal Models : In a murine model of acute inflammation induced by LPS (lipopolysaccharide), administration of the compound resulted in a significant reduction in paw edema and inflammatory cytokine levels compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison of Structurally Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
3-(4-Difluoromethoxy)phenylpropanoic acid | C11H12F2O3 | Similar structure but different substituents |
2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid | C11H13F2N O3 | Contains an amino group enhancing reactivity |
3-[4-(Difluoromethyl)phenyl]propanoic acid | C11H12F O2 | Lacks methoxy group; different reactivity profile |
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-6(9(13)14)7-2-4-8(5-3-7)15-10(11)12/h2-6,10H,1H3,(H,13,14) |
InChI Key |
PEQVEDVKZALGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)C(=O)O |
Origin of Product |
United States |
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